Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride
Overview
Description
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is a chemical compound with the CAS Number: 34164-92-6 . It has a molecular weight of 220.1 . The IUPAC name for this compound is imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The InChI code for Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is 1S/C8H9N3.2ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Therapeutic Applications and Biological Activities
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, as a derivative of the Imidazo[1,2-a]pyridine scaffold, is recognized for its extensive range of applications in medicinal chemistry. The scaffold is associated with a multitude of biological activities, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. This versatile scaffold is incorporated in various marketed pharmaceuticals, highlighting its significance in drug development. Researchers are continuously exploring structural modifications of this scaffold to discover novel therapeutic agents and construct potential drug-like chemical libraries for biological screening (Deep et al., 2016).
Advances in Synthesis and Functionalization
The synthesis and functionalization of Imidazo[1,2-a]pyridines are crucial for their pharmaceutical applications. Recent efforts have focused on developing new methods using readily available substrates and catalysts under mild reaction conditions. Enhancements in biological activity are sought through the synthesis of functionalized Imidazo[1,2-a]pyridine derivatives (Ravi & Adimurthy, 2017).
Pharmacological Properties and Enzyme Inhibition
Understanding the pharmacological properties of the Imidazo[1,2-a]pyridine scaffold is fundamental for its application in medicinal chemistry. Research has delved into enzyme inhibitors, receptor ligands, and anti-infectious agents based on Imidazo[1,2-a]pyridine analogues, providing insights into the therapeutic potential of these compounds (Enguehard-Gueiffier & Gueiffier, 2007).
Imidazo[1,2-a]pyridine in Antitumor Therapy
Imidazo[1,2-a]pyridine has emerged as a crucial biologically active moiety in the realm of antitumor therapy. It serves as the basis for various lead molecules that are currently undergoing human clinical trials, indicating its potential as a novel anticancer agent. The compilation of results on the anticancer activities of Imidazo[1,2-a]pyridine since 2001 further underscores its significance in drug discovery (Goel, Luxami & Paul, 2016).
Safety And Hazards
The safety information for Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that there is potential for future research and development of imidazo[1,2-a]pyridine derivatives, including Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, in the field of medicinal chemistry .
properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-ylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOITURAHACDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681076 | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride | |
CAS RN |
34164-92-6 | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.